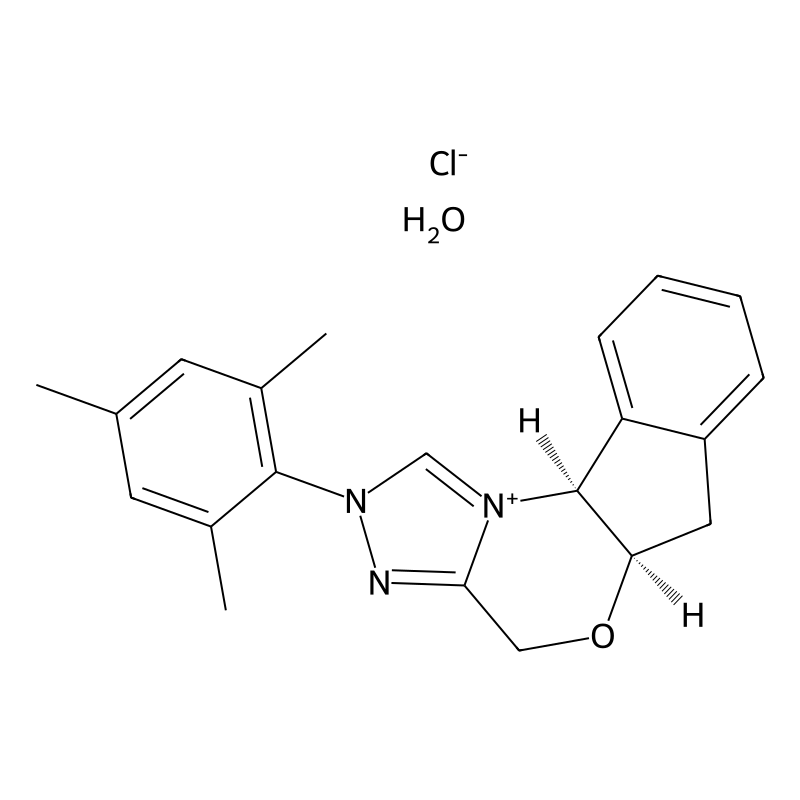

(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

The compound (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate is a complex organic molecule characterized by its unique structural features. It belongs to a class of compounds known as oxazinium salts and incorporates various functional groups that contribute to its chemical properties and biological activities. The presence of the indeno and triazolo moieties suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

D3983 is a chiral ionic compound () that finds application as a catalyst in organic synthesis. Here's a closer look at its role in scientific research:

Catalyst for Aza-Claisen Annulation:

D3983 can act as a catalyst in the reaction between enals or α′-hydroxyenones and vinylogous amides. This reaction leads to the formation of dihydropyridinones (). Dihydropyridinones are a class of heterocyclic compounds with various biological activities ().

Enal/α′-hydroxyenone + Vinylogous amide -> Dihydropyridinone

Other Applications:

D3983 has also been explored as a catalyst for:

The chemical behavior of this compound can be analyzed through various reactions typical of oxazinium salts. These reactions may include:

- Nucleophilic substitution: The positively charged nitrogen in the oxazinium ring can undergo nucleophilic attack by various nucleophiles.

- Reduction: The dihydro structure may be susceptible to reduction reactions, potentially leading to the formation of different derivatives.

- Electrophilic aromatic substitution: The trimethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions are essential for understanding the compound's reactivity and potential pathways for synthesizing derivatives.

Synthesis methods for this compound typically involve multi-step organic synthesis techniques. General steps may include:

- Formation of the indeno framework: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the triazolo moiety: This step may involve coupling reactions or cycloaddition strategies.

- Oxazinium formation: The final step usually involves quaternization of a nitrogen atom within the molecule to yield the oxazinium salt.

Each step must be optimized for yield and purity to obtain the final product effectively.

The potential applications of (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate include:

- Pharmaceutical development: Due to its unique structure and potential biological activities.

- Material science: As a precursor for synthesizing novel materials with specific electronic or optical properties.

- Chemical research: As a reagent in organic synthesis or as a model compound in studies of structure-activity relationships.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may involve:

- In vitro assays: To evaluate binding affinities and mechanisms of action against specific biological targets.

- In vivo studies: To assess pharmacokinetics and pharmacodynamics in animal models.

- Molecular docking studies: To predict how the compound fits into active sites of enzymes or receptors.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate, including:

- Indole derivatives: Known for their diverse biological activities and medicinal applications.

- Triazole-containing compounds: Often exhibit antifungal and anticancer properties.

- Oxazinium salts: Typically have applications in antimicrobial formulations.

Comparison TableCompound Type Key Features Notable Activities Indole derivatives Aromatic structure; diverse substituents Antidepressant; anticancer Triazole-containing Five-membered ring; versatile reactivity Antifungal; anti-inflammatory Oxazinium salts Quaternary nitrogen; positive charge Antimicrobial; potential drug candidates

| Compound Type | Key Features | Notable Activities |

|---|---|---|

| Indole derivatives | Aromatic structure; diverse substituents | Antidepressant; anticancer |

| Triazole-containing | Five-membered ring; versatile reactivity | Antifungal; anti-inflammatory |

| Oxazinium salts | Quaternary nitrogen; positive charge | Antimicrobial; potential drug candidates |

The uniqueness of (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate lies in its specific combination of heterocycles and functional groups that may confer distinct biological properties compared to these similar compounds. Further research is needed to fully explore its potential applications and therapeutic benefits.